molecular formula C20H27N3O5S B6083109 4-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N-[(5-methylfuran-2-yl)methyl]benzamide

4-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B6083109
M. Wt: 421.5 g/mol
InChI Key: CPKJAWXCIDLXPA-UHFFFAOYSA-N
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Description

4-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of phenylpiperidines. This compound is characterized by its unique structure, which includes a piperidine ring, a dimethylsulfamoyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

4-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N-[(5-methylfuran-2-yl)methyl]benzamide is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-4-yl)benzoic acid hydrochloride: A related compound used in similar research applications.

    N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-yl)benzamide: Another phenylpiperidine derivative with different substituents.

Uniqueness

4-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.

Properties

IUPAC Name

4-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-15-4-7-19(27-15)14-21-20(24)16-5-8-17(9-6-16)28-18-10-12-23(13-11-18)29(25,26)22(2)3/h4-9,18H,10-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKJAWXCIDLXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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